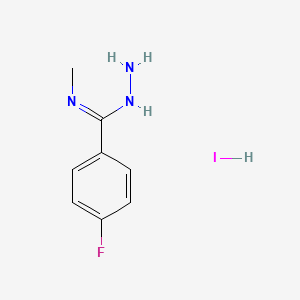

N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide

Description

N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide is an organoiodine salt characterized by a benzene ring substituted with a fluorine atom at the 4-position, an N-methyl group, and a carboximidamide moiety with an amino substituent. The hydroiodide counterion enhances its solubility in polar solvents, a common feature of iodinated salts.

Properties

IUPAC Name |

N-amino-4-fluoro-N'-methylbenzenecarboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3.HI/c1-11-8(12-10)6-2-4-7(9)5-3-6;/h2-5H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAJDXMFCQXSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=C(C=C1)F)NN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Conversion

The synthesis begins with 4-fluorobenzonitrile as the aromatic precursor. The nitrile group is converted to the amidine group via reaction with an amine source such as hydroxylamine or ammonia derivatives under controlled conditions. This step typically uses:

- Hydroxylamine hydrochloride or ammonium salts.

- Basic conditions (e.g., sodium carbonate) in a polar solvent like ethanol or water.

- Elevated temperature (e.g., 70–90 °C) for several hours to ensure complete conversion.

This results in the formation of the corresponding amidoxime or amidine intermediate.

N-Methylation

The N-methyl group is introduced by methylation of the amidine nitrogen. Common methylating agents include:

- Methyl iodide (iodomethane) or methyl sulfate.

- Reaction under mild basic or neutral conditions.

- Control of stoichiometry to avoid overalkylation.

This step yields the N'-methylbenzene-1-carboximidamide intermediate.

Formation of Hydroiodide Salt

The free base amidine is converted to the hydroiodide salt by treatment with hydroiodic acid (HI):

- HI is added dropwise to a solution of the N-methyl amidine in an appropriate solvent (e.g., ethanol or acetonitrile).

- The reaction is typically performed at room temperature or slightly elevated temperature.

- The salt precipitates out or is isolated by solvent evaporation and recrystallization.

This results in the target compound N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide .

Representative Preparation Procedure (Summarized)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Fluorobenzonitrile + Hydroxylamine HCl + Na2CO3, EtOH, 90 °C, 7 h | Formation of amidoxime intermediate | ~60% | Purification by silica gel chromatography |

| 2 | Amidoxime + Methyl iodide, base, RT | N-methylation of amidine nitrogen | Not specified | Control to avoid overalkylation |

| 3 | N-methyl amidine + Hydroiodic acid, EtOH, RT | Formation of hydroiodide salt, recrystallization | Not specified | Final product isolated as crystalline salt |

Note: The yields and conditions are adapted from analogous amidine hydrochloride syntheses reported in literature and patent examples for similar guanidine derivatives.

Critical Reaction Parameters and Optimization

- Reaction Time and Temperature: The conversion of nitrile to amidine requires sufficient heating (70–90 °C) for several hours to maximize yield without decomposition.

- Methylation Control: Excess methylating agent or prolonged reaction times can lead to overalkylation or side reactions; stoichiometric control is critical.

- Salt Formation: The hydroiodide salt formation is typically straightforward but requires careful addition of HI to prevent degradation.

- Purification: Silica gel chromatography or recrystallization from ethanol or similar solvents is effective for isolating pure product.

Research Findings and Analytical Data

- The amidine group formation is confirmed by characteristic NMR signals, including NH2 protons and aromatic fluorine coupling.

- Hydroiodide salt formation shifts melting points significantly and improves compound stability.

- High-resolution mass spectrometry (HRMS) confirms molecular formula $$ \mathrm{C}8\mathrm{H}{11}\mathrm{FIN}_3 $$ with a molecular weight of 295.10 g/mol.

- Purity and identity are verified by HPLC with retention times consistent with the hydroiodide salt form.

Summary Table of Preparation Methods

Chemical Reactions Analysis

N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Synthesis

N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide serves as a crucial building block in the synthesis of drug candidates. Its application in drug synthesis is primarily facilitated through selective acylation reactions. For instance, the compound can be synthesized via continuous flow microreactor systems, which optimize reaction conditions and enhance yields. In one study, an optimized yield of 85.7% was achieved within 10 minutes using selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.

Kinetic Studies

The compound is instrumental in understanding the kinetics of drug synthesis processes. Kinetic studies conducted in microflow systems provide valuable insights into reaction rates, mechanisms, and selectivity. These studies are essential for optimizing the synthesis processes of drug intermediates and improving overall efficiency.

Structure-Activity Relationship Studies

N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide has been utilized in structure-activity relationship (SAR) studies to explore modifications that enhance pharmacological properties. Research indicates that alterations to the compound's structure can significantly influence its biological activity, making it a focal point for developing new therapeutic agents .

Synthesis Optimization

A notable study highlighted the optimization of reaction conditions for synthesizing N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide using continuous flow chemistry techniques. The study demonstrated that precise control over reaction parameters led to improved selectivity and conversion rates, thereby enhancing the overall yield of the desired product.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Synthesis | Building block for pharmaceuticals | High yield (85.7%) achieved via optimized conditions |

| Kinetic Studies | Understanding reaction rates and mechanisms | Insights into selectivity and conversion |

| Structure-Activity Relationships | Modifications influencing biological activity | Potential for developing new therapeutic agents |

Mechanism of Action

The mechanism of action of N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analog: N'-amino-4-bromobenzene-1-carboximidamide Hydroiodide

This brominated analog () replaces the fluorine atom with bromine. Key differences include:

Piperazine Derivative: 4-Benzylpiperazine-1-carboximidamide Hydroiodide

This compound (CAS 852228-15-0, ) features a piperazine ring substituted with a benzyl group, differing structurally from the benzene core of the target compound:

- Molecular Weight : Higher at 346.21 g/mol due to the piperazine ring and benzyl group.

- Boiling Point : 378.6°C (vs. unrecorded for the target compound), likely due to increased molecular complexity.

- Lipophilicity : The benzyl group enhances hydrophobicity (LogP = 2.37) compared to the fluorine and methyl substituents in the target compound, which may reduce aqueous solubility .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

Electronic and Steric Effects

Solubility and Bioavailability

- Both the target compound and the piperazine derivative benefit from iodide counterions, which improve water solubility. However, the benzyl group in the latter may offset this advantage by increasing lipophilicity .

- The brominated analog’s higher molecular weight and lower polarity could limit bioavailability compared to the fluorinated version .

Biological Activity

N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a fluorinated aromatic ring and a carboximidamide functional group, which are critical for its biological activity. The presence of the fluorine atom is known to enhance metabolic stability and bioactivity in various drug candidates.

- Enzyme Inhibition : N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways.

- Cellular Effects : Studies indicate that this compound may induce apoptosis in cancer cells by disrupting cellular homeostasis and promoting cell cycle arrest.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, suggesting potential as an antibacterial agent.

In Vitro Studies

Recent research has highlighted the compound's effectiveness in vitro:

- Cell Viability Assays : In studies involving MCF-7 breast cancer cells, N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide demonstrated a significant reduction in cell viability with an IC50 value around 225 µM, indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide | MCF-7 | 225 |

Case Studies

- Breast Cancer Research : A study reported that treatment with the compound led to increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting cellular stress and potential apoptosis induction .

- Antibacterial Activity : In tests against common bacterial strains, the compound exhibited notable antibacterial effects, further supporting its potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure of N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide is crucial for its biological activity. Modifications to the benzene ring or the carboximidamide group can significantly alter its potency:

- Compounds with additional electron-withdrawing groups showed enhanced inhibitory effects on target enzymes.

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased metabolic stability |

| Carboximidamide Variants | Altered enzyme inhibition profiles |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide, and how do they influence experimental design?

- Answer: The compound has a molecular formula of C₉H₁₂FIN₃ (inferred from analogous structures in ). Key properties include:

- Molecular weight : ~345.1 g/mol (estimated from similar hydroiodide salts in ).

- Stability : Hydroiodide salts are generally hygroscopic; storage at -20°C under inert gas is recommended to prevent decomposition (referenced from ).

- Solubility : Likely polar solvent-soluble (e.g., DMSO, methanol) due to ionic hydroiodide counterion.

- Spectroscopic data : Use UV-Vis (λmax ~255 nm, as seen in ) and NMR (¹⁹F and ¹H for structural confirmation) for characterization.

Q. What synthetic methodologies are reported for carboximidamide hydroiodide derivatives, and how can they be adapted for this compound?

- Answer: Synthesis typically involves:

Hydroxyamidine formation : Reacting a nitrile with hydroxylamine under acidic conditions ( , Example 369).

Methylation : Introducing the methyl group via alkylation (e.g., methyl iodide) in basic conditions ( ).

Counterion exchange : Converting to hydroiodide salt using HI (analogous to ).

- Critical parameters : Temperature control (<40°C) to avoid decomposition and strict anhydrous conditions to prevent hydrolysis of the carboximidamide group .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Answer:

- Storage : -20°C in airtight, light-resistant containers under argon or nitrogen ( ).

- Handling : Use glove boxes for hygroscopic materials; avoid prolonged exposure to moisture or heat (>40°C) to prevent HI release and structural degradation ( ).

- Safety : Wear PPE (gloves, goggles) due to iodide toxicity and potential irritancy ( ).

Advanced Research Questions

Q. What computational strategies (e.g., QSAR, molecular docking) are applicable to study the bioactivity of this compound?

- Answer:

- QSAR modeling : Use descriptors like logP , H-bond donors/acceptors , and fluorine's electronegativity to predict pharmacokinetics ( discusses QSAR-QMMM frameworks).

- Docking studies : Target enzymes with iodide-binding pockets (e.g., thyroid peroxidase) or fluorinated aromatic interactions (e.g., kinase inhibitors). Validate with MD simulations to assess binding stability .

- Software : Schrödinger Suite or AutoDock Vina for docking; Gaussian09 for electronic structure analysis of the fluoro-aromatic moiety.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Answer:

- ¹H NMR : The 4-fluoro substituent causes deshielding (~δ 7.2–7.5 ppm for aromatic protons) and splitting due to coupling with ¹⁹F ( ).

- ¹⁹F NMR : A singlet at ~-110 ppm confirms para-substitution (absence of neighboring F atoms; compare with ).

- Contradictions : If unexpected peaks arise, verify synthetic intermediates (e.g., incomplete methylation or iodide exchange) via LC-MS ( ).

Q. What mechanistic insights exist for the degradation pathways of hydroiodide salts under varying pH conditions?

- Answer:

- Acidic conditions : Hydroiodide salts release HI , leading to protonation of the carboximidamide group and potential hydrolysis to amides ( ).

- Alkaline conditions : Deiodination and formation of free base carboximidamide, which may oxidize (monitor via TLC or HPLC ).

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and analyze by HPLC-UV to identify degradation products (methodology in ).

Methodological Considerations

Q. How to optimize reaction yields for N-methylation in carboximidamide synthesis?

- Answer:

- Base selection : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions ( ).

- Solvent : Anhydrous DMF or THF to enhance alkylation efficiency ().

- Monitoring : Track reaction progress via in situ IR (disappearance of nitrile peak at ~2200 cm⁻¹) .

Q. What analytical techniques are critical for confirming the purity of this compound?

- Answer:

- HPLC : Use a C18 column with mobile phase (MeCN:H₂O + 0.1% TFA); expect ≥98% purity ( ).

- Elemental analysis : Match calculated vs. observed %C, %H, %N (tolerance ±0.4%).

- Mass spectrometry : ESI-MS in positive mode for [M+H]+ ion (e.g., m/z 345.1) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for hydroiodide salts?

- Answer: Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.